N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide
Description
N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide is a synthetic thiadiazole derivative featuring a 1,3,4-thiadiazole core substituted at position 2 with a pentanamide group (-NHCOC₅H₁₁) and at position 5 with a sulfanyl-linked carbamoylmethyl group attached to a 2-chloro-5-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₆H₁₈ClF₃N₄O₂S₂, with a calculated molecular weight of 455.0 g/mol.
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O2S2/c1-2-3-4-12(25)22-14-23-24-15(28-14)27-8-13(26)21-11-7-9(16(18,19)20)5-6-10(11)17/h5-7H,2-4,8H2,1H3,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEQUGSSNUSSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide typically involves multiple steps. One common approach starts with the preparation of the 2-chloro-5-(trifluoromethyl)aniline, which is then reacted with thiocarbonyl compounds to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide has been investigated for its efficacy against various bacterial strains and fungi. Preliminary studies suggest that it may inhibit the growth of pathogens by disrupting their cellular processes.
Anticancer Activity
This compound has shown promise in anticancer research. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy against tumor cells.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted in several studies. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. This property makes it a candidate for developing new anti-inflammatory drugs.
Industrial Applications
Synthesis of Novel Materials
In industrial chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution, making it valuable in developing new polymers and coatings with specific properties.
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation. Its structural characteristics may provide a basis for designing agrochemicals that target specific pests or diseases in crops, contributing to sustainable agricultural practices.
Biochemical Research
Mechanistic Studies
The interactions of this compound with biological targets are being studied to understand its mechanism of action better. Research suggests that it may bind to enzyme active sites, inhibiting their function and altering metabolic pathways involved in disease processes.
Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies aim to optimize the compound's biological activity by modifying its structure. By understanding how changes in the molecular framework affect its efficacy and selectivity for biological targets, researchers hope to develop more potent derivatives.
Mechanism of Action
The mechanism of action of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with key structural analogs derived from the evidence:
Key Differences and Implications
- Position 2 Substituents: The target compound’s pentanamide group (vs. In , a tetrahydrofuran-derived substituent (oxolane-methyl) at position 5 improves conformational flexibility, which may aid in target binding .
- Position 5 Substituents: The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound is highly electron-withdrawing, which could stabilize the molecule against metabolic degradation compared to the methoxybenzyl group in . ’s hydrazono-phenyl derivatives demonstrate that electron-deficient aromatic systems correlate with anticancer activity, suggesting the target compound may share similar mechanisms .
Biological Activity
N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide is a novel compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. Key components include:
- Thiadiazole ring: A five-membered ring containing nitrogen and sulfur, known for its diverse biological properties.
- Trifluoromethyl group: Enhances lipophilicity and biological activity.
- Carbamoyl and sulfanyl moieties: Potentially involved in interaction with biological targets.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity . The mechanism may involve:
- Induction of apoptosis: Triggering programmed cell death in cancer cells.
- Inhibition of tumor growth: Suppressing the proliferation of various cancer cell lines.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties . It could modulate inflammatory pathways by:
- Inhibiting pro-inflammatory cytokines.
- Reducing oxidative stress in tissues.
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent , effective against various bacterial strains. Its mechanism might include:
- Disruption of bacterial cell membranes.
- Inhibition of essential bacterial enzymes.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These may include:
- Enzymes: Inhibition or activation of enzymes critical for cancer cell survival or inflammation.
- Receptors: Binding to receptors involved in signaling pathways that regulate cell growth and immune responses.
Case Studies
- Anticancer Study : A study on the efficacy of the compound against breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect.
- Anti-inflammatory Research : In vitro experiments indicated that treatment with the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting its potential use in inflammatory diseases.
- Antimicrobial Testing : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria, indicating promising antimicrobial activity.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
